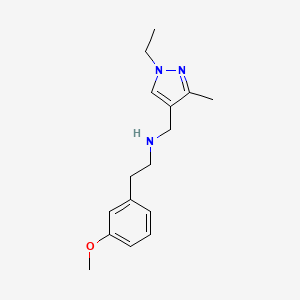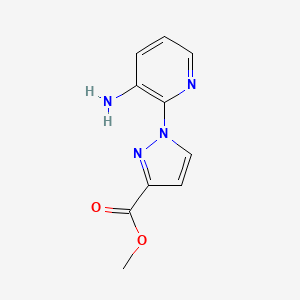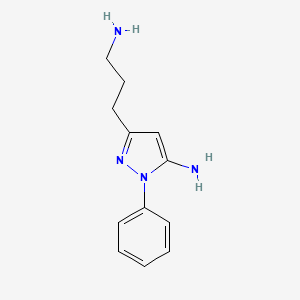![molecular formula C10H19N3O B3215986 2-({[1-(Methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol CAS No. 1170162-57-8](/img/structure/B3215986.png)
2-({[1-(Methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol
Übersicht
Beschreibung
“2-({[1-(Methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The pyrazole ring is a common structure in many pharmaceutical compounds due to its broad range of chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Pyrazole derivatives, including compounds similar to 2-({[1-(Methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol, are studied for their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) was performed on bipyrazolic-type organic compounds to elucidate their inhibition efficiencies and reactive sites. The study found that the efficiencies and global chemical reactivity of these inhibitors are related to parameters like the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), gap energy, electronegativity, and global hardness. The results aligned well with experimental data, indicating the potential of these compounds in corrosion inhibition applications (Wang et al., 2006).
Bioactivity and Structural Analysis
Pyrazole derivatives have been synthesized and characterized for their bioactive properties. For instance, certain hydroxymethyl pyrazole derivatives were identified to have structures that are conducive to interaction with primary amines. These structures were studied using various spectroscopic techniques and X-ray crystallography, revealing insights into the bioactive sites of these compounds. The study not only elucidated the structural characteristics but also confirmed the biological activity of these compounds against breast cancer and microbes (Titi et al., 2020).
Eco-Friendly Synthesis of Pyrazole Derivatives
The eco-friendly synthesis of pyrazole derivatives has gained attention due to their medicinal and synthetic importance. Research has been conducted on the synthesis reaction of pyrazolyl α-amino esters derivatives, focusing on computational studies to ensure the feasibility of these reactions in laboratory settings. This research has led to the development of an economical synthesis strategy, yielding active biomolecules with good overall yields. The structures of these synthesized compounds were characterized by conventional spectroscopic techniques, demonstrating a good correlation between the experimental study and the computational predictions (Mabrouk et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds with a pyrazole core have been reported to interact with various biological targets . For instance, some pyrazole derivatives have shown potent activity against Nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
The pyrazole ring is a common motif in many biologically active compounds and is known to interact with various biological targets .
Biochemical Pathways
Given the potential interaction with nampt, it could potentially affect the nad+ salvage pathway . This pathway is crucial for cellular energy metabolism and has been implicated in various diseases.
Result of Action
Based on its potential interaction with nampt, it could potentially influence cellular energy metabolism and other nad±dependent processes .
Eigenschaften
IUPAC Name |
2-[(1-butan-2-ylpyrazol-4-yl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-3-9(2)13-8-10(7-12-13)6-11-4-5-14/h7-9,11,14H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUZMSKURKXQBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C=N1)CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-Amino-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B3215908.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3215923.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B3215939.png)
![N-[(1-propyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B3215942.png)
![2-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B3215953.png)




![N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3216010.png)


